molecular formula C20H21ClN4O2S B2599440 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride CAS No. 1215733-99-5

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride

Cat. No.: B2599440
CAS No.: 1215733-99-5
M. Wt: 416.92
InChI Key: YHRMLUJRBQXQIE-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

Target of Action

The primary target of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride, also known as TCMDC-124924, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein synthesis in the malaria parasite .

Mode of Action

TCMDC-124924 interacts with its target, PfAsnRS, through a unique mechanism known as "reaction hijacking" . This compound is a pro-inhibitor, which means it is activated within the parasite. The activation occurs via enzyme-mediated production of an Asn-TCMDC-124924 adduct . This adduct inhibits the function of PfAsnRS, thereby disrupting protein translation and activating the amino acid starvation response within the parasite .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124924 affects the protein synthesis pathway in the malaria parasite . As PfAsnRS is involved in the translation process, its inhibition disrupts this essential cellular function, leading to an amino acid starvation response . This response can cause a halt in the growth and replication of the parasite, thereby exerting an antimalarial effect .

Result of Action

The molecular and cellular effects of TCMDC-124924’s action involve the disruption of protein synthesis within the malaria parasite . By inhibiting PfAsnRS, this compound interferes with the translation process, leading to an amino acid starvation response . This response can inhibit the growth and replication of the parasite, thereby exerting an antimalarial effect .

Biochemical Analysis

Biochemical Properties

TCMDC-124924 has been shown to selectively inhibit the PfCLK3 enzyme activity . This interaction with PfCLK3 affects the parasite in both the asexual stage of its development, when it proliferates in human cells and causes symptoms, and the sexual stage, when it can be transmitted back to the vector insect .

Cellular Effects

The cellular effects of TCMDC-124924 are primarily observed in its action against the Plasmodium falciparum parasite. The compound acts specifically on P. falciparum’s cyclin-dependent-like protein kinase PfCLK3 without affecting human proteins . This selective inhibition disrupts the parasite’s lifecycle, preventing its proliferation and transmission .

Molecular Mechanism

The molecular mechanism of TCMDC-124924 involves its binding to the PfCLK3 enzyme. This binding inhibits the enzyme’s activity, disrupting the parasite’s RNA splicing and thus its ability to survive and proliferate . The compound’s high stability and binding energy in the receptor-binding domain (RBD) suggest that it may bind to this domain in a highly specific manner .

Temporal Effects in Laboratory Settings

Given its role as an inhibitor of PfCLK3, it is likely that its effects would be observed over the course of the parasite’s lifecycle, with impacts on both the asexual and sexual stages .

Metabolic Pathways

The specific metabolic pathways that TCMDC-124924 is involved in are not clearly defined in the current literature. Its primary known action is the inhibition of the PfCLK3 enzyme in Plasmodium falciparum

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction using an imidazole derivative and a suitable leaving group.

    Formation of Furan-2-carboxamide: The furan-2-carboxamide moiety can be synthesized by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.

    Final Coupling and Hydrochloride Formation: The final coupling of the benzothiazole, imidazole, and furan-2-carboxamide fragments can be achieved through amide bond formation, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide
  • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide sulfate
  • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide phosphate

Uniqueness

The uniqueness of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S.ClH/c1-14-6-7-15(2)18-17(14)22-20(27-18)24(19(25)16-5-3-12-26-16)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRMLUJRBQXQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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